molecular formula C14H12ClFN2O B2699358 (5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride CAS No. 2416231-59-7

(5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride

Cat. No.: B2699358
CAS No.: 2416231-59-7
M. Wt: 278.71
InChI Key: IYQRKOISDQFDRA-UHFFFAOYSA-N
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Description

(5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a fluorine atom at the 5-position of the benzimidazole ring, a phenyl group at the 1-position, and a methanol group at the 2-position, with the hydrochloride salt form enhancing its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride typically involves the following steps:

    Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by condensing o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction.

    Formation of the Methanol Group: The methanol group can be introduced by reducing a suitable ester or aldehyde precursor.

    Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The compound can undergo reduction reactions to modify the benzimidazole ring or the phenyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of reduced benzimidazole derivatives.

    Substitution: Formation of substituted benzimidazole derivatives with various functional groups.

Scientific Research Applications

(5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atom enhances its binding affinity to certain enzymes or receptors, while the benzimidazole core can interact with nucleic acids or proteins. The phenyl group and methanol moiety contribute to its overall pharmacokinetic properties, such as solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • (5-Fluoro-1-phenylbenzimidazol-2-yl)methanol
  • (5-Chloro-1-phenylbenzimidazol-2-yl)methanol
  • (5-Bromo-1-phenylbenzimidazol-2-yl)methanol

Uniqueness

(5-Fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride is unique due to the presence of the fluorine atom, which can significantly alter its biological activity and chemical reactivity compared to its chloro and bromo analogs. The hydrochloride salt form also enhances its solubility and stability, making it more suitable for various applications.

Properties

IUPAC Name

(5-fluoro-1-phenylbenzimidazol-2-yl)methanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2O.ClH/c15-10-6-7-13-12(8-10)16-14(9-18)17(13)11-4-2-1-3-5-11;/h1-8,18H,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJJOBGCHVKRJNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)F)N=C2CO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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